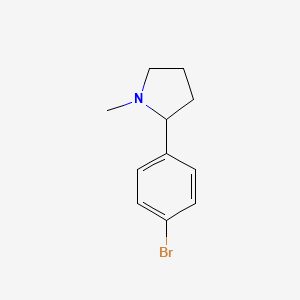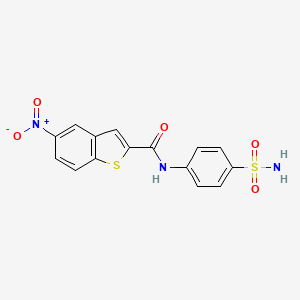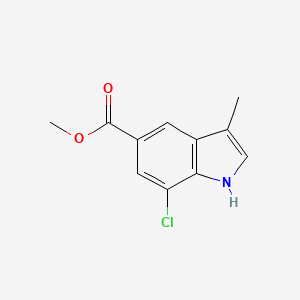
Methyl 7-chloro-3-methyl-1H-indole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-chloro-3-methyl-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a chloro group at the 7th position, a methyl group at the 3rd position, and a carboxylate ester at the 5th position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-3-methyl-1H-indole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindole and methyl 3-methyl-1H-indole-5-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
化学反应分析
Types of Reactions
Methyl 7-chloro-3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as triethylamine (TEA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 7-amino or 7-thio derivatives.
Oxidation: Formation of 3-methyl-1H-indole-5-carboxylic acid.
Reduction: Formation of 5-hydroxymethyl-7-chloro-3-methyl-1H-indole.
科学研究应用
Methyl 7-chloro-3-methyl-1H-indole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 7-chloro-3-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The chloro and methyl groups influence its binding affinity and selectivity towards enzymes or receptors. The carboxylate ester group can undergo hydrolysis to release the active indole moiety, which then interacts with cellular pathways to exert its effects.
相似化合物的比较
Similar Compounds
Methyl 7-chloro-1H-indole-5-carboxylate: Lacks the methyl group at the 3rd position.
Methyl 3-methyl-1H-indole-5-carboxylate: Lacks the chloro group at the 7th position.
Methyl 7-chloro-3-methyl-1H-indole-2-carboxylate: Has the carboxylate ester group at the 2nd position instead of the 5th.
Uniqueness
Methyl 7-chloro-3-methyl-1H-indole-5-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the chloro, methyl, and carboxylate ester groups makes it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 7-chloro-3-methyl-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKLRBSMVKYPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
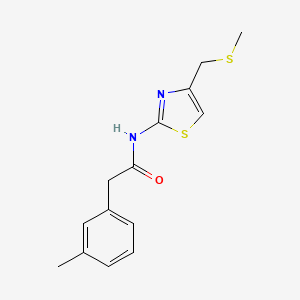
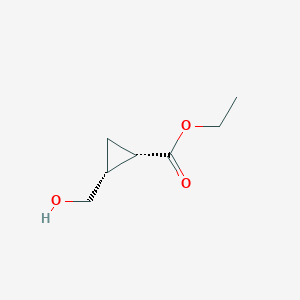
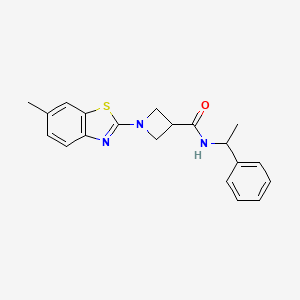

![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)
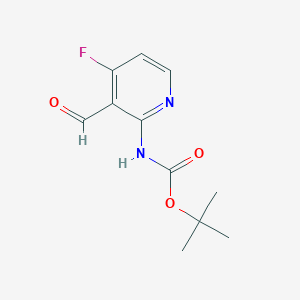
![Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B2641697.png)
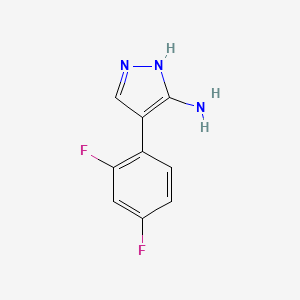
![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)
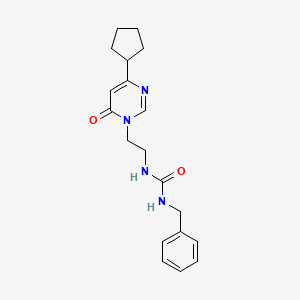
![7,8-Dihydro-8-(p-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2641702.png)
